5,6,7,8-Tetrahydronaphthalene-2-carbothioamide
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Overview
Description
5,6,7,8-Tetrahydro-Naphthalen-2-Carbothioamide is an organic compound with the molecular formula C11H13NS It is a derivative of naphthalene, characterized by the presence of a thioamide group attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-Naphthalen-2-Carbothioamide typically involves the reaction of 5,6,7,8-tetrahydro-2-naphthylamine with carbon disulfide and a suitable base, such as potassium hydroxide, under reflux conditions. The reaction proceeds as follows:
- Dissolve 5,6,7,8-tetrahydro-2-naphthylamine in an appropriate solvent, such as ethanol.
- Add carbon disulfide to the solution.
- Introduce potassium hydroxide to the mixture and reflux for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8-Tetrahydro-Naphthalen-2-Carbothioamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-Naphthalen-2-Carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydro-Naphthalen-2-Carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-Naphthalen-2-Carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A hydroxylated derivative of tetrahydronaphthalene.
5,6,7,8-Tetrahydro-2-naphthylamine: An amine derivative of tetrahydronaphthalene.
5,6,7,8-Tetrahydro-2-naphthoic acid: A carboxylic acid derivative of tetrahydronaphthalene.
Uniqueness
5,6,7,8-Tetrahydro-Naphthalen-2-Carbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl, amine, and carboxylic acid counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NS |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carbothioamide |
InChI |
InChI=1S/C11H13NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,12,13) |
InChI Key |
PNKSAVVXEXWKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=S)N |
Origin of Product |
United States |
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